Darexaban maleate

Description

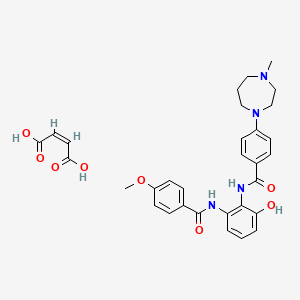

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4.C4H4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20;5-3(6)1-2-4(7)8/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMPMUVISXATBH-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365462-24-4 | |

| Record name | Benzamide, N-[2-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-methoxy-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365462-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darexaban maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAREXABAN MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03RTP2436R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Darexaban Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darexaban, an orally bioavailable direct inhibitor of Factor Xa, was a promising anticoagulant agent developed for the prevention and treatment of thromboembolic diseases. Although its clinical development was discontinued, its complex molecular architecture and synthesis continue to be of interest to medicinal chemists and drug development professionals. This technical guide provides a detailed overview of the chemical structure of Darexaban maleate and a comprehensive account of its chemical synthesis, including the preparation of key intermediates. The synthesis is presented with detailed experimental protocols and a summary of quantitative data. A workflow diagram generated using Graphviz illustrates the logical flow of the synthetic process.

Chemical Structure of Darexaban Maleate

Darexaban maleate is the maleate salt of the active pharmaceutical ingredient, Darexaban. The chemical structure is characterized by a central 1,3-diaminobenzene core scaffold with three distinct substituents.

Darexaban (Free Base)

-

IUPAC Name: N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide[1]

-

Molecular Formula: C₂₇H₃₀N₄O₄[1]

-

Molecular Weight: 474.56 g/mol [1]

-

CAS Number: 365462-23-3

Darexaban Maleate

-

IUPAC Name: (Z)-but-2-enedioic acid;N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide[2]

-

Molecular Formula: C₃₁H₃₄N₄O₈[2]

-

Molecular Weight: 590.62 g/mol

-

CAS Number: 365462-24-4

The structure of Darexaban incorporates a 4-methyl-1,4-diazepan-1-yl group, which is a key feature for its pharmacological activity, linked to a benzamide moiety. This is further connected to a 2-hydroxy-6-(4-methoxybenzamido)phenyl group. The presence of the hydroxyl group is significant as it is the site of rapid glucuronidation in vivo, leading to an active metabolite that contributes significantly to the anticoagulant effect.

Chemical Structure Image:

Synthesis of Darexaban

The synthesis of Darexaban is a multi-step process that involves the preparation of two key intermediates, which are then coupled to form the final molecule. The overall synthetic strategy is convergent, allowing for the efficient assembly of the complex structure.

Synthesis of Key Intermediates

The synthesis of Darexaban relies on the preparation of two crucial building blocks: 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid and N-(2-amino-3-hydroxyphenyl)-4-methoxybenzamide .

A detailed experimental protocol for the synthesis of this intermediate is outlined in the primary literature.

Experimental Protocol:

A mixture of 4-fluorobenzonitrile, 1-methylhomopiperazine, and potassium carbonate in dimethyl sulfoxide (DMSO) is heated. The resulting nitrile is then hydrolyzed under basic conditions using aqueous sodium hydroxide in ethanol to yield 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid.

Synthesis of N-(2-amino-3-hydroxyphenyl)-4-methoxybenzamide

The preparation of this second key intermediate is also described in detail.

Experimental Protocol:

2-Amino-3-nitrophenol is acylated with 4-methoxybenzoyl chloride in the presence of a base such as pyridine in a suitable solvent like dichloromethane (DCM). The resulting nitro compound is then reduced to the corresponding amine by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent like methanol or ethanol.

Final Assembly of Darexaban

The final step in the synthesis of Darexaban involves the coupling of the two key intermediates.

Experimental Protocol:

4-(4-methyl-1,4-diazepan-1-yl)benzoic acid and N-(2-amino-3-hydroxyphenyl)-4-methoxybenzamide are coupled using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion. After an aqueous workup, the crude product is purified by column chromatography on silica gel to afford Darexaban.

Formation of Darexaban Maleate

The final salt form is obtained by treating the free base with maleic acid.

Experimental Protocol:

To a solution of Darexaban free base in a suitable solvent such as ethanol or isopropanol, a solution of maleic acid in the same solvent is added. The mixture is stirred, and the resulting precipitate of Darexaban maleate is collected by filtration, washed with the solvent, and dried under vacuum.

Quantitative Data

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| Intermediate 1 Synthesis | 4-fluorobenzonitrile, 1-methylhomopiperazine | K₂CO₃, DMSO, heat; then NaOH, EtOH, H₂O, heat | 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid | ~75-85 | >95 |

| Intermediate 2 Synthesis | 2-Amino-3-nitrophenol, 4-methoxybenzoyl chloride | Pyridine, DCM; then H₂, Pd/C, MeOH | N-(2-amino-3-hydroxyphenyl)-4-methoxybenzamide | ~80-90 | >97 |

| Final Coupling | 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid, N-(2-amino-3-hydroxyphenyl)-4-methoxybenzamide | EDC, HOBt, DIPEA, DMF | Darexaban | ~60-70 | >98 |

| Salt Formation | Darexaban, Maleic acid | Ethanol or Isopropanol | Darexaban Maleate | >95 | >99 |

Note: The yields and purities are approximate values based on typical laboratory syntheses and may vary depending on the specific reaction conditions and purification methods used.

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis of Darexaban.

Caption: Convergent synthesis workflow for Darexaban Maleate.

Conclusion

The synthesis of Darexaban maleate is a well-designed convergent process that allows for the efficient construction of this structurally complex molecule. The synthesis of the two key intermediates, 4-(4-methyl-1,4-diazepan-1-yl)benzoic acid and N-(2-amino-3-hydroxyphenyl)-4-methoxybenzamide, followed by their amide coupling, provides a reliable route to the active pharmaceutical ingredient. This technical guide provides a comprehensive resource for researchers and scientists interested in the chemical synthesis of Darexaban and related compounds. The detailed experimental protocols and workflow diagrams offer a clear and concise understanding of the synthetic strategy.

References

Darexaban Maleate Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides an overview of the solubility characteristics of darexaban maleate, an experimental direct factor Xa inhibitor. Although the development of darexaban was discontinued in September 2011, understanding its physicochemical properties, such as solubility, remains pertinent for researchers studying this compound or similar molecules in the anticoagulant class.[1] This document compiles available solubility data, outlines relevant experimental methodologies for its determination, and illustrates its mechanism of action.

Core Solubility Profile of Darexaban Maleate

Quantitative solubility data for darexaban maleate in a wide range of organic research solvents is not extensively available in publicly accessible literature, likely due to the cessation of its development. However, its aqueous solubility has been reported.

Table 1: Known Solubility of Darexaban Maleate

| Solvent | Solubility | Source |

| Water | 0.0291 mg/mL | ALOGPS |

Data sourced from DrugBank Online.[2]

Mechanism of Action: Direct Factor Xa Inhibition

Darexaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][3] By selectively and competitively binding to FXa, darexaban and its active glucuronide metabolite block the conversion of prothrombin to thrombin.[1] This action ultimately prevents the formation of fibrin from fibrinogen, thereby inhibiting thrombus (blood clot) formation. The anticoagulant effect of darexaban is dose-dependent and does not require antithrombin as a cofactor.

Caption: Mechanism of action of darexaban maleate as a direct Factor Xa inhibitor.

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable way to ascertain the saturation point of a solute in a given solvent at a specific temperature.

Key Experimental Steps:

-

Preparation of a Saturated Solution: An excess amount of darexaban maleate is added to a known volume of the research solvent (e.g., water, DMSO, ethanol) in a sealed container.

-

Equilibration: The container is agitated, typically using an orbital shaker, at a constant temperature for a sufficient period (often 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is commonly done by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: The concentration of darexaban maleate in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Caption: Generalized workflow for determining equilibrium solubility via the shake-flask method.

References

In Vitro Enzymatic Activity of Darexaban Maleate on Factor Xa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic activity of Darexaban maleate, a direct oral anticoagulant, on its target enzyme, Factor Xa (FXa). Darexaban and its active glucuronide metabolite are potent and selective inhibitors of Factor Xa, playing a crucial role in the management and prevention of thromboembolic diseases.[1][2] This document details the quantitative inhibitory activity of Darexaban, the experimental protocols for its assessment, and its mechanism of action within the coagulation cascade.

Quantitative Inhibitory Activity

Darexaban maleate and its active metabolite, Darexaban glucuronide, exhibit potent and competitive inhibition of human Factor Xa. The inhibitory activity is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency.

| Compound | Inhibition Constant (Ki) against human Factor Xa | IC50 against human Factor Xa |

| Darexaban | 0.031 µM[1] | 54.6 nM[3][4] |

| Darexaban glucuronide | 0.020 µM | Not explicitly stated |

Note: The IC50 value is equivalent to 0.0546 µM.

Mechanism of Action

Darexaban is a direct Factor Xa inhibitor, meaning it binds directly to the active site of Factor Xa without requiring a cofactor like antithrombin. This binding is competitive and reversible, effectively blocking the enzyme's ability to convert prothrombin to thrombin, a key step in the coagulation cascade. By inhibiting Factor Xa, Darexaban effectively reduces thrombin generation and subsequent fibrin clot formation.

Experimental Protocols

The primary method for determining the in vitro enzymatic activity of Factor Xa inhibitors like Darexaban is the chromogenic substrate assay . This assay measures the residual activity of Factor Xa in the presence of an inhibitor.

Principle of the Chromogenic Factor Xa Assay

The assay is based on the ability of active Factor Xa to cleave a synthetic chromogenic substrate, which releases a colored compound (chromophore), typically p-nitroaniline (pNA). The amount of color produced is directly proportional to the Factor Xa activity. When an inhibitor like Darexaban is present, it binds to Factor Xa, reducing its enzymatic activity and thus decreasing the amount of color produced. The concentration of the inhibitor is inversely proportional to the measured absorbance.

General Experimental Protocol

While specific parameters may vary between laboratories, the following outlines a typical protocol for determining the IC50 of a Factor Xa inhibitor using a chromogenic assay:

-

Reagent Preparation:

-

Buffer: A suitable physiological buffer is used, often Tris-HCl based, at a specific pH (e.g., pH 7.4).

-

Human Factor Xa: A purified solution of human Factor Xa is prepared at a fixed concentration.

-

Chromogenic Substrate: A specific chromogenic substrate for Factor Xa (e.g., S-2222) is dissolved in the buffer to a working concentration.

-

Inhibitor (Darexaban): A series of dilutions of Darexaban maleate are prepared in the assay buffer to cover a range of concentrations needed to determine the IC50.

-

-

Assay Procedure:

-

In a microplate, the diluted Factor Xa solution is pre-incubated with the various concentrations of Darexaban (or buffer as a control) for a specific period to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the chromogenic substrate to each well.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The absorbance of the released p-nitroaniline is measured at a specific wavelength (typically 405 nm) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

The rate of the reaction (change in absorbance over time) is calculated for each inhibitor concentration.

-

The percentage of Factor Xa inhibition is determined for each Darexaban concentration relative to the control (no inhibitor).

-

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow for Chromogenic Factor Xa Assay

Caption: Workflow for determining Factor Xa inhibition.

Coagulation Cascade and Inhibition by Darexaban

Caption: Darexaban's inhibition of Factor Xa in the coagulation cascade.

References

Darexaban maleate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darexaban, an orally administered prodrug, is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Developed initially for the prevention and treatment of thromboembolic disorders, darexaban undergoes extensive first-pass metabolism to its active form, darexaban glucuronide. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental data for darexaban maleate. Detailed experimental protocols for key assays and a summary of clinical trial findings are included to support further research and development in the field of anticoagulation.

Physicochemical Properties

Darexaban maleate is the maleate salt form of darexaban. The key identifiers and molecular properties are summarized below.

| Property | Value | Reference |

| CAS Number | 365462-24-4 | [1][2] |

| Molecular Formula | C₃₁H₃₄N₄O₈ | [1][2] |

| Molecular Weight | 590.62 g/mol | [1] |

| Synonyms | YM150 maleate |

Mechanism of Action

Darexaban and its active metabolite, darexaban glucuronide, are direct, competitive, and selective inhibitors of Factor Xa. FXa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin subsequently converts fibrinogen to fibrin, leading to the formation of a stable blood clot.

By directly binding to the active site of both free and clot-bound FXa, darexaban effectively blocks this crucial step in the coagulation cascade, thereby inhibiting thrombin generation and subsequent thrombus formation. This targeted inhibition of FXa leads to a dose-dependent anticoagulant effect.

Signaling Pathway of Coagulation and Inhibition by Darexaban

Figure 1. Coagulation cascade and the inhibitory action of Darexaban on Factor Xa.

Pharmacokinetics and Metabolism

Darexaban is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism, primarily in the liver and to a lesser extent in the intestine, to its pharmacologically active metabolite, darexaban glucuronide. This glucuronidation is mainly catalyzed by the enzymes UGT1A9 in the liver and UGT1A10 in the intestine. The parent drug has a short half-life, while the active glucuronide metabolite has a longer half-life of approximately 14-18 hours, making it the primary determinant of the antithrombotic effect. Peak plasma concentrations of the active metabolite are reached 1-1.5 hours post-dose.

| Parameter | Darexaban | Darexaban Glucuronide | Reference |

| Time to Peak Plasma Concentration (Tmax) | - | 1 - 1.5 hours | |

| Half-life (t½) | Short | ~14 - 18 hours | |

| Primary Metabolizing Enzymes | UGT1A9 (liver), UGT1A10 (intestine) | - | |

| Excretion | Urine and feces | - |

Metabolic Pathway of Darexaban

Figure 2. Simplified metabolic pathway of Darexaban to its active glucuronide metabolite.

Preclinical and Clinical Data

In Vitro Activity

Darexaban and its glucuronide metabolite have demonstrated potent and selective inhibition of human Factor Xa.

| Compound | Ki (μM) vs. Factor Xa | Reference |

| Darexaban | 0.031 | |

| Darexaban Glucuronide | 0.020 |

In Vivo Animal Models

In rat models of venous thrombosis, darexaban effectively suppressed thrombus formation without significantly prolonging bleeding time, suggesting a favorable therapeutic window compared to warfarin.

Clinical Trials

Darexaban was investigated in several clinical trials for the prevention of venous thromboembolism (VTE) and for patients with acute coronary syndrome. However, its development was discontinued in September 2011.

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is a functional test to measure the activity of Factor Xa inhibitors in plasma.

Principle: Patient plasma containing the FXa inhibitor is mixed with a known excess amount of FXa. The inhibitor binds to and inactivates a portion of the FXa. A chromogenic substrate specific for FXa is then added. The remaining active FXa cleaves the chromogenic substrate, releasing a colored compound. The intensity of the color is inversely proportional to the concentration of the FXa inhibitor in the sample.

Methodology:

-

Sample Preparation: Collect blood in a citrate tube and centrifuge to obtain platelet-poor plasma (PPP).

-

Assay Procedure:

-

Incubate a pre-determined volume of PPP with a known concentration of bovine or human Factor Xa at 37°C.

-

Add a chromogenic substrate (e.g., S-2765).

-

Measure the change in absorbance at 405 nm over time using a spectrophotometer.

-

-

Calibration: Construct a standard curve using calibrators with known concentrations of darexaban to determine the concentration in the test samples.

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

These are global coagulation assays used to assess the extrinsic and intrinsic pathways of coagulation, respectively.

Principle:

-

PT: Measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium. It is sensitive to deficiencies in factors of the extrinsic and common pathways (Factors VII, X, V, II, and fibrinogen).

-

aPTT: Measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium. It is sensitive to deficiencies in the intrinsic and common pathways (Factors XII, XI, IX, VIII, X, V, II, and fibrinogen).

Methodology (General):

-

Sample Preparation: Use citrated platelet-poor plasma.

-

PT Assay:

-

Pre-warm the plasma sample to 37°C.

-

Add a pre-warmed thromboplastin-calcium reagent.

-

Measure the time until a fibrin clot is detected by a coagulometer.

-

-

aPTT Assay:

-

Incubate the plasma sample with an aPTT reagent (containing a contact activator and phospholipids) at 37°C for a specified time.

-

Add a pre-warmed calcium chloride solution.

-

Measure the time to clot formation.

-

Rat Model of Ferric Chloride (FeCl₃)-Induced Venous Thrombosis

This is a widely used in vivo model to evaluate the efficacy of antithrombotic agents.

Principle: Topical application of ferric chloride to a blood vessel induces oxidative injury to the endothelium, leading to the formation of a thrombus. The size and weight of the thrombus can be measured to assess the effect of an anticoagulant.

Methodology:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats.

-

Drug Administration: Administer darexaban or vehicle control orally or via the desired route at specified times before thrombus induction.

-

Thrombus Induction:

-

Surgically expose the desired vein (e.g., vena cava).

-

Apply a filter paper saturated with a ferric chloride solution (e.g., 10-20%) to the surface of the vein for a specific duration (e.g., 5-10 minutes).

-

-

Thrombus Evaluation: After a set period of time, excise the thrombosed vessel segment, remove the thrombus, and measure its wet weight.

Experimental Workflow: In Vivo Antithrombotic Efficacydot

References

- 1. Antithrombotic and anticoagulant effects of direct factor Xa inhibitor darexaban in rat and rabbit models of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of UDP-glucuronosyltransferases responsible for the glucuronidation of darexaban, an oral factor Xa inhibitor, in human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of Darexaban Maleate to Factor Xa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Darexaban maleate and its active metabolite to Factor Xa (FXa), a critical enzyme in the coagulation cascade. Darexaban, an oral anticoagulant, functions as a direct, selective, and competitive inhibitor of FXa.[1][2] Although its development was discontinued, the study of its interaction with FXa offers valuable insights into the design and evaluation of novel antithrombotic agents.[1] This document outlines the quantitative binding parameters, detailed experimental methodologies for their determination, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The inhibitory potency of Darexaban and its primary active metabolite, Darexaban glucuronide, against human Factor Xa has been quantified through various in vitro assays. The key binding affinity parameters are summarized in the table below.

| Compound | Parameter | Value (µM) | Value (nM) | Assay Type |

| Darexaban | Ki | 0.031[2] | 31 | Enzyme Inhibition Assay[2] |

| IC50 | 0.0546 | 54.6 | Enzyme Inhibition Assay | |

| Darexaban Glucuronide | Ki | 0.020 | 20 | Enzyme Inhibition Assay |

-

Ki (Inhibition Constant): Represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity.

-

IC50 (Half Maximal Inhibitory Concentration): Indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Mechanism of Action: Competitive Inhibition of Factor Xa

Darexaban and its active metabolite, Darexaban glucuronide, function by directly, competitively, and selectively inhibiting Factor Xa. Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then facilitates the conversion of fibrinogen to fibrin, which is essential for clot formation. By binding to the active site of Factor Xa, Darexaban blocks its enzymatic activity, thereby interrupting the coagulation cascade and reducing thrombus formation.

The following diagram illustrates the point of inhibition of Darexaban within the coagulation cascade.

References

Navigating Preclinical Safety: A Technical Guide to Preliminary In Vitro Toxicity Assessment of Darexaban Maleate

Disclaimer: Publicly available literature does not contain specific preliminary toxicity studies of Darexaban maleate in cell lines. The development of Darexaban was discontinued in 2011, which likely accounts for the absence of such data. Therefore, this document serves as an in-depth technical guide and hypothetical framework for conducting such a study, based on established in vitro toxicology protocols and the known pharmacology of Factor Xa inhibitors.

This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive roadmap for the preliminary assessment of the cytotoxic potential of Darexaban maleate.

Introduction to Darexaban Maleate and the Rationale for In Vitro Toxicity Screening

Darexaban is an experimental, orally bioavailable, direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] By selectively and competitively binding to Factor Xa, Darexaban and its active glucuronide metabolite prevent the conversion of prothrombin to thrombin, thereby exerting an anticoagulant effect.[1][2] It was developed for the prevention of venous thromboembolism, stroke in patients with atrial fibrillation, and ischemic events in acute coronary syndrome.[1]

Early-stage in vitro toxicity testing is a crucial component of drug development, providing initial insights into a compound's safety profile at the cellular level. These studies are essential for identifying potential mechanisms of toxicity, determining concentration-dependent effects, and guiding further preclinical and clinical development. For a potent enzymatic inhibitor like Darexaban, it is important to assess its effects on various cell types to uncover any potential off-target toxicities.

This guide outlines a panel of standard in vitro assays to evaluate the effects of Darexaban maleate on cell viability, cytotoxicity, apoptosis, and mitochondrial function.

Proposed Cell Lines for In Vitro Toxicity Studies

The selection of appropriate cell lines is critical for obtaining relevant toxicity data. For a systemic anticoagulant like Darexaban, a panel of cell lines representing key organ systems is recommended.

-

HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site of drug metabolism, HepG2 cells are a standard model for assessing hepatotoxicity.[3] Darexaban is known to be extensively metabolized in the liver.

-

HUVEC (Human Umbilical Vein Endothelial Cells): Given that the primary therapeutic target of Darexaban is within the vascular system, endothelial cells are a highly relevant model to assess any direct effects on the vasculature.

-

HEK293 (Human Embryonic Kidney Cells): The kidneys are a major route of excretion for Darexaban and its metabolites, making kidney cell lines important for evaluating potential nephrotoxicity.

-

Cardiomyocytes (e.g., AC16 or iPSC-derived): To investigate potential cardiotoxicity, a human cardiomyocyte cell line would be a relevant model.

Experimental Protocols for In Vitro Toxicity Assessment

A multi-parametric approach is recommended to build a comprehensive toxicity profile of Darexaban maleate.

Cell Viability and Cytotoxicity Assays

These assays provide a quantitative measure of the effect of Darexaban maleate on cell proliferation and membrane integrity.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with a range of concentrations of Darexaban maleate (e.g., 0.1 µM to 100 µM) and a vehicle control for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3.1.2. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

-

Protocol:

-

Plate and treat cells with Darexaban maleate as described for the MTT assay.

-

After the treatment period, replace the medium with a medium containing a non-toxic concentration of neutral red (e.g., 50 µg/mL) and incubate for 2-3 hours.

-

Wash the cells with PBS to remove excess dye.

-

Add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.

-

Measure the absorbance at 540 nm.

-

3.1.3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a marker of cytotoxicity.

-

Protocol:

-

Plate and treat cells with Darexaban maleate as described above. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

-

After incubation, carefully collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture according to the manufacturer's protocol.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

-

Apoptosis Assays

These assays determine if Darexaban maleate induces programmed cell death.

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with Darexaban maleate for a predetermined time (e.g., 24 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

3.2.2. Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

-

Protocol:

-

Plate cells in a 96-well plate and treat them with Darexaban maleate.

-

After treatment, add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) directly to the wells.

-

Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

-

Measure the resulting luminescence, which is proportional to the amount of active caspase-3/7.

-

Mitochondrial Health Assay

3.3.1. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Protocol:

-

Plate and treat cells with Darexaban maleate. Include a positive control such as CCCP, a mitochondrial membrane potential uncoupler.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Measure the red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) fluorescence using a fluorescence plate reader or flow cytometer.

-

The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.

-

Data Presentation (Hypothetical)

The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of Darexaban Maleate in Different Cell Lines after 48h Treatment

| Cell Line | MTT Assay IC50 (µM) | NRU Assay IC50 (µM) |

| HepG2 | > 100 | > 100 |

| HUVEC | 85.2 | 92.5 |

| HEK293 | > 100 | > 100 |

| AC16 | 78.9 | 81.3 |

Table 2: Hypothetical Apoptotic Effects of Darexaban Maleate on HUVEC Cells after 24h Treatment

| Darexaban (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Caspase-3/7 Activity (Fold Change) |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.1 |

| 10 | 3.5 ± 0.7 | 2.0 ± 0.4 | 1.2 ± 0.2 |

| 50 | 15.8 ± 2.1 | 5.2 ± 1.1 | 2.5 ± 0.4 |

| 100 | 35.2 ± 3.5 | 12.8 ± 2.3 | 4.8 ± 0.6 |

Table 3: Hypothetical Effect of Darexaban Maleate on Mitochondrial Membrane Potential in AC16 Cells

| Darexaban (µM) | Red/Green Fluorescence Ratio |

| 0 (Control) | 5.8 ± 0.4 |

| 10 | 5.5 ± 0.5 |

| 50 | 3.1 ± 0.3 |

| 100 | 1.9 ± 0.2 |

| CCCP (Positive Control) | 1.2 ± 0.1 |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

References

Darexaban Maleate: An In-Depth Technical Guide to its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darexaban, an orally bioavailable direct inhibitor of Factor Xa (FXa), was developed as an anticoagulant for the prevention and treatment of thromboembolic diseases. A comprehensive understanding of its target selectivity is paramount for evaluating its efficacy and safety profile. This technical guide provides a detailed analysis of the target selectivity of darexaban maleate and its active metabolite, darexaban glucuronide. Quantitative data on its inhibitory potency against its primary target, FXa, and a panel of related serine proteases are presented in a structured format. Detailed experimental protocols for the key enzymatic assays are provided to enable replication and further investigation. Visual representations of the coagulation cascade, experimental workflows, and the selectivity profile are included to facilitate a deeper understanding of darexaban's mechanism of action and specificity. Although the development of darexaban was discontinued, the data presented herein remains valuable for the broader understanding of direct FXa inhibitors.

Introduction

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa occupies a critical juncture in this cascade, serving as the convergence point of the intrinsic and extrinsic pathways. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), the key enzyme responsible for fibrin generation. Direct inhibition of FXa is a well-established therapeutic strategy for anticoagulation, offering a predictable anticoagulant response with a wider therapeutic window compared to traditional anticoagulants like warfarin.

Darexaban (formerly YM150) and its active metabolite, darexaban glucuronide (YM-222714), act as competitive and selective inhibitors of human FXa.[1] This high degree of selectivity is crucial for minimizing off-target effects and associated adverse events, such as bleeding complications that can arise from the inhibition of other essential serine proteases involved in hemostasis and other physiological processes.

Quantitative Target Selectivity Profile

The selectivity of darexaban and its active metabolite was assessed against a panel of serine proteases. The inhibitory potency is expressed as the inhibition constant (Ki), with lower values indicating higher potency.

| Target Enzyme | Darexaban Ki (μM) | Darexaban Glucuronide Ki (μM) | Fold Selectivity vs. Thrombin (Darexaban) | Fold Selectivity vs. Thrombin (Darexaban Glucuronide) |

| Factor Xa | 0.031 | 0.020 | >3226 | >5000 |

| Thrombin | >100 | >100 | 1 | 1 |

| Trypsin | >100 | >100 | >1 | >1 |

| Plasmin | >100 | >100 | >1 | >1 |

| Activated Protein C (APC) | >100 | >100 | >1 | >1 |

| Factor VIIa/Tissue Factor | >100 | >100 | >1 | >1 |

| Factor IXa | >100 | >100 | >1 | >1 |

| Urokinase-type Plasminogen Activator (uPA) | >100 | >100 | >1 | >1 |

| Tissue-type Plasminogen Activator (tPA) | >100 | >100 | >1 | >1 |

| Plasma Kallikrein | >100 | >100 | >1 | >1 |

Data sourced from Iwatsuki et al., 2011.

As the data indicates, both darexaban and its active glucuronide metabolite exhibit high affinity for Factor Xa, with Ki values in the nanomolar range.[1] Crucially, they demonstrate exceptional selectivity, with Ki values for other tested serine proteases, including the structurally similar thrombin, being greater than 100 μM.[1] This represents a selectivity of over 3200-fold for darexaban and over 5000-fold for its active metabolite for Factor Xa over thrombin.

Signaling Pathways and Mechanism of Action

Darexaban exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby preventing it from converting prothrombin to thrombin. This inhibition occurs in a competitive manner.

Experimental Protocols

The following protocols describe the methodologies used to determine the target selectivity profile of darexaban.

Enzymatic Assay for Factor Xa and Other Serine Proteases

Objective: To determine the inhibitory constant (Ki) of darexaban and its metabolites against Factor Xa and other serine proteases.

Principle: The activity of the target protease is measured by monitoring the cleavage of a specific chromogenic substrate, which releases a colored product (p-nitroaniline, pNA). The rate of color development is proportional to the enzyme's activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine its potency.

Materials:

-

Purified human Factor Xa and other serine proteases (e.g., thrombin, trypsin, plasmin).

-

Chromogenic substrates specific for each protease (e.g., S-2222 for Factor Xa).

-

Tris-HCl buffer (pH 8.4) containing NaCl and CaCl2.

-

Darexaban maleate and darexaban glucuronide stock solutions.

-

96-well microtiter plates.

-

Microplate reader.

Procedure:

-

Prepare serial dilutions of darexaban and its metabolite in the assay buffer.

-

In a 96-well plate, add the assay buffer, the specific protease, and the inhibitor at various concentrations.

-

Incubate the plate at 37°C for a pre-determined period to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the pre-warmed chromogenic substrate to each well.

-

Immediately measure the change in absorbance at 405 nm over time in kinetic mode.

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors, as the inhibition by darexaban is competitive.

Prothrombin Time (PT) Assay

Objective: To assess the effect of darexaban on the extrinsic and common pathways of coagulation.

Principle: The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (a source of tissue factor) and calcium.

Materials:

-

Human plasma.

-

Darexaban maleate stock solution.

-

Thromboplastin reagent.

-

Calcium chloride (CaCl2) solution.

-

Coagulometer.

Procedure:

-

Spike human plasma with varying concentrations of darexaban.

-

Pre-warm the plasma samples to 37°C.

-

Add thromboplastin reagent to the plasma and incubate for a specified time.

-

Initiate clotting by adding CaCl2.

-

The coagulometer detects the formation of a fibrin clot and records the clotting time in seconds.

-

The concentration of darexaban required to double the baseline clotting time is determined.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To evaluate the effect of darexaban on the intrinsic and common pathways of coagulation.

Principle: The aPTT assay measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica) and a partial thromboplastin reagent (phospholipids), followed by calcium.

Materials:

-

Human plasma.

-

Darexaban maleate stock solution.

-

aPTT reagent (containing a contact activator and phospholipids).

-

Calcium chloride (CaCl2) solution.

-

Coagulometer.

Procedure:

-

Spike human plasma with varying concentrations of darexaban.

-

Pre-warm the plasma samples to 37°C.

-

Add the aPTT reagent to the plasma and incubate for a specified time to allow for the activation of contact factors.

-

Initiate clotting by adding CaCl2.

-

The coagulometer measures the time to clot formation.

-

The concentration of darexaban required to double the baseline clotting time is determined.

Summary of Selectivity Profile

The target selectivity profile of darexaban is a critical determinant of its therapeutic index. The following decision tree summarizes the key aspects of its selectivity.

Conclusion

Darexaban maleate and its active metabolite, darexaban glucuronide, are potent and highly selective direct inhibitors of Factor Xa. The comprehensive in vitro profiling demonstrates a clear differentiation in inhibitory activity against the primary target, FXa, versus other closely related serine proteases. This high degree of selectivity is a key characteristic of modern direct oral anticoagulants, aiming to provide a favorable benefit-risk profile by minimizing off-target interactions. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of thrombosis and hemostasis, facilitating further studies and the development of next-generation anticoagulants. Although the clinical development of darexaban was halted, the insights gained from its pharmacological profile contribute significantly to the collective knowledge of FXa inhibition.

References

The Active Metabolites of Darexaban Maleate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical characterization of the active metabolites of Darexaban maleate, an oral direct Factor Xa (FXa) inhibitor. Darexaban undergoes rapid and extensive metabolism, with its primary active metabolite, darexaban glucuronide (M1), playing a crucial role in its antithrombotic efficacy. This document details the metabolic pathways, pharmacological activity of the key metabolites, and the experimental methodologies used in their identification and characterization.

Metabolic Profile of Darexaban Maleate

In preclinical models, Darexaban maleate is principally metabolized to its active glucuronide conjugate, M1 (also known as YM-222714).[1][2][3][4] This biotransformation is a Phase II metabolic reaction catalyzed primarily by the UDP-glucuronosyltransferase enzymes UGT1A9 and UGT1A10.[5] The glucuronidation occurs rapidly, making M1 the major drug-related component found in plasma and the primary moiety responsible for the in vivo antithrombotic effect.

Other minor metabolites have been identified, including N-oxides of M1, which are diastereomers designated as M2 and M3, and N-demethyl darexaban (M5). However, the pharmacological activity is predominantly attributed to the parent compound and its glucuronide metabolite.

Metabolic Pathway of Darexaban

The metabolic conversion of Darexaban to its primary active and minor metabolites is illustrated in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]

Methodological & Application

Protocol for in vitro Factor Xa inhibition assay using Darexaban maleate

Application Note and Protocol

Topic: Protocol for In Vitro Factor Xa Inhibition Assay using Darexaban Maleate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Factor Xa (FXa) is a critical enzyme that occupies a pivotal position in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[1][2] It is a serine endopeptidase responsible for converting prothrombin (Factor II) into thrombin (Factor IIa), which in turn catalyzes the formation of fibrin from fibrinogen, leading to the formation of a blood clot.[3][4] Due to its central role, FXa is a major target for anticoagulant therapies aimed at preventing and treating thromboembolic disorders.[1]

Darexaban (formerly YM150) is a potent, orally active, and selective direct inhibitor of Factor Xa. It acts competitively to block the activity of FXa, thereby preventing the amplification of the coagulation cascade. This application note provides a detailed protocol for an in vitro chromogenic assay to determine the inhibitory activity of Darexaban maleate against human Factor Xa.

Principle of the Assay

This protocol describes a chromogenic kinetic assay to measure the inhibition of human Factor Xa. The assay relies on the ability of active FXa to cleave a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline), which can be quantified by measuring its absorbance at 405 nm.

In the presence of an inhibitor like Darexaban, the activity of Factor Xa is blocked. The amount of residual FXa activity is inversely proportional to the concentration of the inhibitor. By measuring the rate of color development at various concentrations of Darexaban, a dose-response curve can be generated to calculate key inhibitory parameters such as the IC50 value.

Summary of Darexaban Maleate Inhibitory Activity

The following table summarizes the reported in vitro inhibitory constants for Darexaban and its active metabolite, Darexaban glucuronide, against human Factor Xa.

| Compound | Parameter | Value (nM) | Reference |

| Darexaban | IC50 | 54.6 | |

| Darexaban | Ki | 31.0 | |

| Darexaban glucuronide | Ki | 20.0 |

Coagulation Cascade and Darexaban's Mechanism of Action

The coagulation process is a cascade of enzymatic reactions. The intrinsic and extrinsic pathways converge on the activation of Factor X to Factor Xa. Factor Xa then forms the prothrombinase complex which generates a burst of thrombin, leading to clot formation. Darexaban directly inhibits Factor Xa, effectively blocking this central step.

Caption: The Coagulation Cascade and Site of Darexaban Inhibition.

Experimental Protocol

This protocol is designed for a 96-well microtiter plate format and measurement using a spectrophotometric plate reader.

Materials and Reagents

-

Darexaban maleate: Stock solution prepared in DMSO, with subsequent serial dilutions in assay buffer.

-

Human Factor Xa: Purified, active enzyme.

-

Chromogenic FXa Substrate: (e.g., N-α-Z-D-Arg-Gly-Arg-pNA). Prepare according to manufacturer's instructions.

-

Assay Buffer: 50 mM Tris-HCl, 175 mM NaCl, 0.1% Polyethylene Glycol (PEG) 6000, pH 8.4.

-

Stop Solution: 20% (v/v) Acetic Acid.

-

Microtiter Plates: 96-well, flat-bottom, clear polystyrene plates.

-

Instrumentation: Spectrophotometer or microplate reader capable of reading absorbance at 405 nm.

Reagent Preparation

-

Assay Buffer: Prepare 1 L of buffer by dissolving the appropriate amounts of Tris-HCl, NaCl, and PEG 6000 in deionized water. Adjust pH to 8.4 and filter.

-

Darexaban maleate Solutions: Prepare a 10 mM stock solution of Darexaban maleate in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is ≤1%.

-

Human Factor Xa Solution: Dilute the Factor Xa stock in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate with a significant absorbance change over 5-10 minutes.

-

Chromogenic Substrate Solution: Dilute the substrate stock in Assay Buffer to a working concentration (e.g., 0.5 mM).

-

Controls: Prepare wells for positive control (enzyme + substrate, no inhibitor) and negative control (substrate only, no enzyme) to determine 100% activity and background absorbance, respectively.

Assay Procedure

The following workflow outlines the steps for performing the assay. All incubations should be performed at 37°C.

Caption: Experimental workflow for the Factor Xa inhibition assay.

Step-by-Step Method:

-

Dispense Reagents: To each well of a 96-well plate, add the components in the following order:

-

50 µL of Assay Buffer.

-

25 µL of Darexaban maleate serial dilutions or vehicle (for control wells).

-

25 µL of Factor Xa working solution.

-

-

Pre-incubation: Mix the plate gently and pre-incubate for 2 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 25 µL of the pre-warmed chromogenic substrate solution to all wells to start the reaction.

-

Measure Absorbance: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.

Data Analysis

-

Calculate Reaction Rates: For each well, determine the reaction rate (Vmax) by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of FXa inhibition for each Darexaban concentration: % Inhibition = [1 - (Rate of Sample / Rate of Positive Control)] * 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the Darexaban concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of Darexaban that inhibits 50% of Factor Xa activity.

References

Application Notes and Protocols for Darexaban Maleate Administration in Rodent Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban maleate (formerly YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] It was developed as an anticoagulant for the prevention and treatment of thromboembolic diseases.[2] Darexaban is rapidly absorbed and extensively metabolized to its active form, darexaban glucuronide (YM-222714), which is responsible for its pharmacological effects.[1][3] This document provides detailed application notes and protocols for the administration and evaluation of darexaban maleate in established rodent models of thrombosis.

Mechanism of Action

Darexaban and its active metabolite, darexaban glucuronide, selectively and competitively inhibit Factor Xa.[1] By binding to FXa, they block the conversion of prothrombin to thrombin, a key step in the formation of a fibrin clot. This inhibition of thrombin generation ultimately leads to a dose-dependent decrease in blood clot formation.

Caption: Mechanism of action of Darexaban.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and anticoagulant effects of darexaban maleate in various rodent models of thrombosis.

Table 1: Antithrombotic Efficacy of Darexaban in Rodent Models

| Model | Species | Darexaban Dose | Efficacy Measurement | Reference |

| Venous Thrombosis | Rat | ID₅₀: 0.97 mg/kg | Inhibition of thrombus formation | |

| Arterio-venous (A-V) Shunt | Rat | ID₅₀: 16.7 mg/kg | Inhibition of thrombus formation | |

| FeCl₃-induced Venous Thrombosis | Mouse | 3 mg/kg or higher (significant) | Dose-dependent decrease in thrombus protein content | |

| Pulmonary Thromboembolism | Mouse | 10 mg/kg (significant) | Dose-dependent reduction in mortality rate | |

| Arterial Thrombosis (Plaque Disruption) | Rabbit | 30 mg/kg | Significant reduction in thrombus formation (comparable to 1 mg/kg rivaroxaban) |

Table 2: Anticoagulant and Bleeding Profile of Darexaban in Rodents

| Parameter | Species | Darexaban Dose | Effect | Reference |

| Bleeding Time | Rat | Up to antithrombotic doses in venous and A-V shunt models | No significant effect | |

| Bleeding Time (Tail-transection) | Mouse | Up to 10 mg/kg | No significant effect on blood loss | |

| Prothrombin Time (PT) | Mouse | 3 mg/kg | Prolonged | |

| Activated Partial Thromboplastin Time (aPTT) | Mouse | 3 mg/kg | Prolonged | |

| Factor Xa Activity | Mouse | ED₅₀: 24.8 mg/kg | Inhibition of plasma FXa activity |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ferric Chloride (FeCl₃)-Induced Thrombosis Model in Mice

This model is widely used to induce arterial thrombosis by chemical injury to the vessel endothelium.

Caption: Workflow for FeCl₃-induced thrombosis model.

Materials:

-

Darexaban maleate

-

Vehicle (e.g., 0.5% methylcellulose)

-

Anesthetic (e.g., pentobarbital)

-

Ferric chloride (FeCl₃) solution (e.g., 2.5-10% in distilled water)

-

Filter paper strips

-

Surgical instruments

-

Doppler flow probe

Procedure:

-

Drug Administration: Administer Darexaban maleate orally (p.o.) at desired doses (e.g., 0.3-10 mg/kg) to mice. A vehicle control group should be included.

-

Anesthesia: Anesthetize the mice at a predetermined time after drug administration (e.g., 1 hour).

-

Surgical Preparation:

-

Place the anesthetized mouse on its back on a warming pad.

-

Make a midline cervical incision and expose the carotid artery through blunt dissection.

-

-

Thrombosis Induction:

-

Soak a small piece of filter paper in FeCl₃ solution.

-

Apply the saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

-

Blood Flow Monitoring:

-

Place a Doppler flow probe downstream of the injury site to monitor blood flow.

-

Record the time to vessel occlusion.

-

-

Thrombus Analysis:

-

After the experiment, the thrombosed arterial segment can be excised.

-

The thrombus can be isolated, and its weight or protein content can be measured to quantify the extent of thrombosis.

-

Arterio-venous (A-V) Shunt Thrombosis Model in Rats

This model assesses thrombus formation in an extracorporeal shunt.

References

- 1. Darexaban - Wikipedia [en.wikipedia.org]

- 2. Biochemical and pharmacological profile of darexaban, an oral direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of darexaban are not affected to a clinically relevant degree by rifampicin, a strong inducer of P-glycoprotein and CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Darexaban Maleate in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this publication, a publicly validated LC-MS/MS method for the quantification of Darexaban maleate in human plasma is not widely available in the scientific literature. The following application note and protocol describe a hypothetical, yet scientifically robust, method developed based on established and validated LC-MS/MS assays for other direct oral anticoagulants (DOACs), particularly Factor Xa inhibitors with similar chemical properties. This document is intended to serve as a comprehensive template and starting point for researchers to develop and validate their own assays for Darexaban.

Introduction

Darexaban is a direct inhibitor of Factor Xa, an enzyme crucial in the blood coagulation cascade. As an anticoagulant, it has been investigated for the prevention and treatment of thromboembolic disorders. Accurate quantification of Darexaban in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Darexaban maleate in human plasma. The method utilizes protein precipitation for sample cleanup and a stable isotope-labeled internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents

-

Darexaban maleate reference standard (Purity ≥98%)

-

Darexaban-d4 (Internal Standard, IS) (Purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (K2EDTA as anticoagulant)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 5500 or equivalent

-

Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of Darexaban maleate and Darexaban-d4 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working standard solutions of Darexaban by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. Prepare a working internal standard solution of Darexaban-d4 at 100 ng/mL in the same diluent.

-

Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 1, 2, 5, 10, 50, 100, 200, and 400 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 1 ng/mL

-

Low QC (LQC): 3 ng/mL

-

Medium QC (MQC): 75 ng/mL

-

High QC (HQC): 300 ng/mL

-

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Darexaban-d4 internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B in 2.0 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min |

| Total Run Time | 3.5 minutes |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Darexaban | Darexaban-d4 (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) m/z | 475.2 | 479.2 |

| Product Ion (Q2) m/z | 134.1 | 138.1 |

| Dwell Time | 100 ms | 100 ms |

| Declustering Potential (DP) | 80 V | 80 V |

| Collision Energy (CE) | 35 eV | 35 eV |

| IonSpray Voltage | 5500 V | 5500 V |

| Source Temperature | 500°C | 500°C |

Method Validation Summary

The hypothetical method is validated based on standard regulatory guidelines. The following tables summarize the expected performance characteristics.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Darexaban | 1 - 400 | >0.995 | 1 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | ≤15 | 85-115 | ≤15 | 85-115 |

| LQC | 3 | ≤10 | 90-110 | ≤10 | 90-110 |

| MQC | 75 | ≤10 | 90-110 | ≤10 | 90-110 |

| HQC | 300 | ≤10 | 90-110 | ≤10 | 90-110 |

Table 5: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| LQC | 3 | 95-105 | >85 |

| HQC | 300 | 95-105 | >85 |

Table 6: Stability

| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |

| Bench-top (Room Temp) | 6 hours | 90-110 | 90-110 |

| Autosampler (4°C) | 24 hours | 90-110 | 90-110 |

| Freeze-Thaw (3 cycles) | -20°C to Room Temp | 90-110 | 90-110 |

| Long-term (-80°C) | 30 days | 90-110 | 90-110 |

Visualizations

Caption: Experimental workflow for Darexaban quantification.

Application Notes and Protocols: Preparation of Darexaban Maleate Stock Solutions for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darexaban, as the maleate salt (formerly known as YM150), is a potent, orally active, and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its ability to competitively and selectively inhibit FXa makes it a subject of interest in thrombosis research and anticoagulant development.[1] Accurate and reproducible in vitro studies are fundamental to understanding its mechanism of action and potential therapeutic applications. A critical first step in these studies is the correct preparation of stock solutions for use in cell-based assays.

This document provides detailed protocols for the preparation, storage, and handling of Darexaban maleate stock solutions to ensure consistency and reliability in experimental results. It also includes an overview of its mechanism of action and a protocol for a typical cell-based Factor Xa activity assay.

Data Presentation

Table 1: Physicochemical Properties of Darexaban Maleate

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₄N₄O₈ | PubChem CID: 49843900 |

| Average Molecular Weight | 590.63 g/mol | PubChem CID: 49843900 |

| Appearance | Solid powder | MedKoo Biosciences |

| CAS Number | 365462-24-4 | MedChemExpress |

Table 2: In Vitro Activity of Darexaban

| Parameter | Value | Species | Reference |

| Kᵢ (Factor Xa) | 0.031 µM | Human | [1] |

| IC₅₀ (Factor Xa) | 54.6 nM | Human | MedChemExpress |

| Prothrombin Time Doubling Concentration | 1.2 µM | Human Plasma | [1] |

Table 3: Solubility of Darexaban Maleate

| Solvent | Concentration | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (approx. 423 mM) | Ultrasonic assistance may be needed. | [2] |

| Water | Not soluble | MedKoo Biosciences |

Table 4: Recommended DMSO Concentrations for Cell-Based Assays

| Final DMSO Concentration | General Recommendation | Potential Effects |

| ≤ 0.1% | Considered safe for most cell lines with minimal cytotoxicity. | Ideal for sensitive cell lines and long-term assays. |

| 0.1% - 0.5% | Tolerated by many robust cell lines. | A vehicle control is essential to assess any solvent-induced effects. |

| > 0.5% | Increased risk of cytotoxicity and off-target effects. | Should be avoided if possible; requires thorough validation if necessary. |

Signaling Pathway: The Coagulation Cascade

Darexaban maleate exerts its anticoagulant effect by directly targeting Factor Xa. FXa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic coagulation pathways. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn cleaves fibrinogen to fibrin, leading to the formation of a blood clot. By inhibiting FXa, Darexaban effectively blocks this crucial step in the amplification of the coagulation cascade.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Darexaban Maleate Stock Solution

This protocol describes the preparation of a 100 mM stock solution of Darexaban maleate in DMSO.

Materials:

-

Darexaban maleate powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass:

-

Molecular Weight (MW) of Darexaban maleate = 590.63 g/mol

-

To prepare 1 mL of a 100 mM (0.1 M) stock solution, the required mass is:

-

Mass (g) = 0.1 mol/L * 0.001 L * 590.63 g/mol = 0.05906 g = 59.06 mg

-

-

-

Weighing:

-

Accurately weigh 59.06 mg of Darexaban maleate powder using a calibrated analytical balance.

-

-

Dissolution:

-

Transfer the weighed powder to a sterile amber vial.

-

Add 1 mL of anhydrous DMSO.

-

Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved.

-

If necessary, use an ultrasonic bath for short intervals to aid dissolution.

-

-

Aliquoting and Storage:

-

Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

-

Note: Avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the high-concentration stock solution to prepare working solutions for treating cells.

Materials:

-

100 mM Darexaban maleate stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

Procedure:

-

Intermediate Dilution:

-

Prepare an intermediate dilution of the 100 mM stock solution in cell culture medium. For example, to make a 1 mM intermediate solution, dilute the 100 mM stock 1:100 (e.g., 2 µL of 100 mM stock + 198 µL of medium).

-

-

Final Working Solutions:

-

Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your assay.

-

Example for a final concentration of 10 µM in a 100 µL final assay volume:

-

Prepare a 2X working solution (20 µM). Add 50 µL of this 2X solution to 50 µL of cell suspension in the well.

-

Alternatively, add a small volume of a more concentrated working solution (e.g., 1 µL of a 1 mM solution to 99 µL of cells in the well).

-

-

-

Vehicle Control:

-

Prepare a vehicle control by performing the same dilutions with DMSO alone in the cell culture medium. The final concentration of DMSO in the vehicle control should be identical to that in the Darexaban-treated wells.

-

-

Important Considerations:

-

The final concentration of DMSO in the cell culture wells should be kept as low as possible, ideally ≤ 0.1%, to minimize solvent-induced cytotoxicity.

-

The stability of Darexaban maleate in aqueous cell culture media at 37°C for extended periods has not been widely reported. It is recommended to prepare fresh working solutions for each experiment. For long-term assays, consider replenishing the media with freshly prepared Darexaban maleate at regular intervals.

-

Experimental Workflow

The following diagram illustrates the workflow from receiving the compound to its application in a cell-based assay.

Protocol 3: Cell-Based Chromogenic Factor Xa Activity Assay

This protocol provides a general method for measuring the inhibitory effect of Darexaban maleate on Factor Xa activity in a cellular context. This assay is suitable for cells that either secrete or have been supplemented with Factor Xa.

Materials:

-

Cells of interest cultured in appropriate plates (e.g., 96-well)

-

Darexaban maleate working solutions

-

Vehicle control (DMSO in medium)

-

Purified human Factor Xa (if not endogenously produced)

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4-8.4)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of Darexaban maleate or the vehicle control.

-

Incubate for the desired treatment period (e.g., 1, 6, 24 hours) at 37°C in a CO₂ incubator.

-

-

Sample Collection:

-

After incubation, collect the cell culture supernatant, which will contain secreted proteins and the remaining Darexaban.

-

If measuring intracellular FXa activity, lyse the cells and collect the lysate.

-

-

Factor Xa Activity Measurement:

-

In a new 96-well plate, add a specific volume of the collected supernatant or lysate.

-

If the cells do not produce endogenous Factor Xa, a known concentration of purified human Factor Xa can be added to the wells.

-

Add the chromogenic Factor Xa substrate to each well to initiate the reaction.

-

Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a set period (e.g., 10-30 minutes), or as an endpoint reading after a fixed time.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in absorbance over time).

-

Normalize the activity in the Darexaban-treated wells to the vehicle control wells.

-

Plot the percentage of Factor Xa inhibition versus the log of Darexaban maleate concentration to determine the IC₅₀ value.

-

Conclusion

The accurate preparation of Darexaban maleate stock solutions is paramount for obtaining reliable and reproducible data in cell-based assays. By following these detailed protocols and considering the information provided on its properties and mechanism of action, researchers can establish a solid foundation for their in vitro investigations of this direct Factor Xa inhibitor. Always include appropriate vehicle controls and ensure the final solvent concentration is compatible with the cell line being used.

References

Application Notes and Protocols for the Use of Darexaban Maleate in Acute Coronary Syndrome Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Darexaban maleate, an oral direct Factor Xa (FXa) inhibitor, in the context of research on acute coronary syndrome (ACS). While the clinical development of Darexaban was discontinued, the data from its clinical trials, particularly the RUBY-1 study, offer valuable insights for the development and evaluation of other antithrombotic agents in this therapeutic area.

Introduction to Darexaban Maleate